molecular formula C7H11N3O6S B1249370 Avibactam, (+)- CAS No. 1383913-01-6

Avibactam, (+)-

货号: B1249370
CAS 编号: 1383913-01-6
分子量: 265.25 g/mol
InChI 键: NDCUAPJVLWFHHB-CRCLSJGQSA-N
注意: 仅供研究使用。不适用于人类或兽医用途。
现货
  • 点击 快速询问 获取最新报价。
  • 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

Evolution of Antimicrobial Resistance and β-Lactamase Proliferation

The history of β-lactam resistance is a stark example of evolutionary pressure. Shortly after the introduction of penicillin in the 1940s, the first β-lactamase, a penicillinase from Escherichia coli, was identified. mdpi.com These enzymes neutralize β-lactam antibiotics by hydrolyzing the amide bond in the characteristic four-membered β-lactam ring, rendering the antibiotic inactive. nih.gov The genes encoding these enzymes, often located on mobile genetic elements like plasmids, facilitated their rapid spread among different bacterial species through horizontal gene transfer. researchgate.net

The extensive use of successive generations of β-lactam antibiotics, such as cephalosporins and carbapenems, fueled the proliferation and diversification of β-lactamases. frontiersin.org This has led to the emergence of enzymes with expanded capabilities. A crucial tool for understanding this diversity is the Ambler classification system, which categorizes β-lactamases into four molecular classes based on amino acid sequence homology. frontiersin.orgplos.org

Class A: These are serine-β-lactamases and represent the most common type. nih.gov This class includes the widespread TEM and SHV enzymes, as well as the clinically problematic extended-spectrum β-lactamases (ESBLs) like CTX-M variants, which can hydrolyze most penicillins and cephalosporins. plos.orgnih.gov Furthermore, this class includes the dangerous Klebsiella pneumoniae carbapenemases (KPCs), which are capable of inactivating carbapenems, often considered last-resort antibiotics. plos.org

Class B: Known as metallo-β-lactamases (MBLs), these enzymes utilize zinc ions in their active site for catalysis. frontiersin.orgnih.gov They possess a broad hydrolysis spectrum that includes penicillins, cephalosporins, and carbapenems. plos.org Notable examples include NDM, VIM, and IMP-type enzymes. plos.org

Class C: These are also serine-based enzymes, commonly known as AmpC cephalosporinases. nih.gov They are typically encoded on the chromosome of organisms like Enterobacter spp. and Pseudomonas aeruginosa and can be induced or overexpressed, leading to resistance against many cephalosporins. nih.govnih.gov

Class D: Termed oxacillinases (OXA), these serine-β-lactamases have a diverse hydrolysis profile. plos.org While some have a narrow spectrum, certain variants, such as the plasmid-encoded OXA-48, can effectively hydrolyze carbapenems. plos.orgnih.gov

The continuous evolution of these enzymes, particularly the global spread of ESBLs and carbapenemases, has created a critical challenge in treating infections caused by Gram-negative bacteria. nih.gov

The Imperative for Novel β-Lactamase Inhibitors in Combating Resistance

To counteract the effect of β-lactamases, the first generation of β-lactamase inhibitors was developed and introduced into clinical practice. These inhibitors, including clavulanic acid, sulbactam, and tazobactam (B1681243), are themselves β-lactam analogues. nih.govresearchgate.net They act as "suicide inhibitors," forming a stable, irreversible acyl-enzyme complex with the β-lactamase, which ultimately inactivates the enzyme. tandfonline.com

While these combinations (e.g., amoxicillin/clavulanate, piperacillin/tazobactam) were initially successful, their utility has been hampered by significant limitations. Their inhibitory activity is primarily directed against Class A β-lactamases, such as TEM and SHV variants. nih.govasm.org They exhibit poor or no activity against Class C (AmpC) and Class D (OXA) enzymes and are completely ineffective against the Class B metallo-β-lactamases. nih.govnih.gov

The relentless selective pressure from the widespread use of these combinations has led to the emergence of inhibitor-resistant β-lactamase variants and the proliferation of bacteria producing enzymes that are not susceptible to these first-generation inhibitors. asm.orgasm.org This growing resistance has rendered many of the established β-lactam/β-lactamase inhibitor combinations ineffective against a growing number of multidrug-resistant pathogens, creating an urgent need for the development of novel inhibitors with a broader spectrum of activity and different mechanisms of action. nih.govmdpi.com

Avibactam (B1665839), (+)-: A Paradigm Shift in Non-β-Lactam β-Lactamase Inhibitor Research

The introduction of Avibactam, (+)- represents a significant breakthrough and a paradigm shift in the strategy to overcome β-lactamase-mediated resistance. Unlike its predecessors, avibactam is the first clinically approved inhibitor that does not possess a β-lactam core structure. tandfonline.com It is a member of a novel class of compounds known as diazabicyclooctanes (DBOs). researchgate.nettandfonline.com

The key distinction of avibactam lies in its unique mechanism of inhibition. It acts as a covalent, but reversible, inhibitor. nih.govnih.gov Avibactam acylates the active site serine (e.g., Ser70 in Class A enzymes) to form a stable carbamoyl-enzyme complex, effectively halting the enzymatic activity. frontiersin.orgplos.org However, unlike the fragmentation and irreversible inactivation caused by clavulanic acid, the reaction with avibactam is reversible, with slow deacylation regenerating the intact inhibitor. nih.govnih.gov This novel mechanism contributes to its high potency and broad-spectrum activity.

Avibactam demonstrates a greatly expanded spectrum of inhibition compared to older agents. It is a potent inhibitor of Class A enzymes (including ESBLs and KPC carbapenemases), Class C (AmpC) enzymes, and some Class D enzymes (like OXA-48). plos.orgnih.govtandfonline.com This broad coverage addresses major gaps left by previous inhibitors. However, it is important to note that avibactam is not active against Class B metallo-β-lactamases (MBLs), which remain a significant challenge. researchgate.net

The development of avibactam marks a pivotal moment in antimicrobial research, moving beyond the traditional β-lactam scaffold to a new chemical entity with a distinct and effective mechanism. It has revitalized the potential of older β-lactams, such as ceftazidime (B193861), against a wide array of previously resistant Gram-negative pathogens. tandfonline.com

Data Tables

Table 1: Comparison of Avibactam with First-Generation β-Lactamase Inhibitors

FeatureClavulanic Acid / Sulbactam / TazobactamAvibactam, (+)-
Core Chemical Structure β-LactamDiazabicyclooctane (DBO)
Mechanism of Action Irreversible, "suicide" inhibitionCovalent, reversible inhibition
Inhibition of Class A (ESBLs) Effective nih.govPotent tandfonline.com
Inhibition of Class A (KPC) Not effective asm.orgPotent plos.org
Inhibition of Class C (AmpC) Not effective nih.govPotent nih.gov
Inhibition of Class D (OXA-48) Not effective nih.govActive against some, including OXA-48 nih.gov
Inhibition of Class B (MBLs) Not effective nih.govNot effective

Structure

3D Structure

Interactive Chemical Structure Model





属性

IUPAC Name

[(2R,5S)-2-carbamoyl-7-oxo-1,6-diazabicyclo[3.2.1]octan-6-yl] hydrogen sulfate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H11N3O6S/c8-6(11)5-2-1-4-3-9(5)7(12)10(4)16-17(13,14)15/h4-5H,1-3H2,(H2,8,11)(H,13,14,15)/t4-,5+/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NDCUAPJVLWFHHB-CRCLSJGQSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(N2CC1N(C2=O)OS(=O)(=O)O)C(=O)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1C[C@@H](N2C[C@H]1N(C2=O)OS(=O)(=O)O)C(=O)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H11N3O6S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

265.25 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1383913-01-6
Record name Avibactam, (+)-
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=1383913016
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name AVIBACTAM, (+)-
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/SJ5SOM5MPY
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Discovery and Medicinal Chemistry Development of Avibactam, +

Historical Trajectory of Non-β-Lactam β-Lactamase Inhibitor Design

The history of combating bacterial resistance to β-lactam antibiotics has been characterized by an ongoing chemical arms race. For decades, the primary strategy involved the co-administration of a β-lactam antibiotic with a β-lactamase inhibitor that itself contained a β-lactam core. nih.gov Seminal inhibitors like clavulanic acid, sulbactam, and tazobactam (B1681243) were instrumental in extending the lifespan of many penicillins and cephalosporins. asm.org These first-generation inhibitors, often referred to as "suicide substrates," operate by forming a covalent intermediate with the active site serine of the β-lactamase, which then leads to the enzyme's degradation. researchgate.net

However, the relentless evolution of bacteria led to the emergence and proliferation of β-lactamases that were not effectively inhibited by these early agents. nih.gov These included extended-spectrum β-lactamases (ESBLs), Klebsiella pneumoniae carbapenemases (KPCs), and AmpC-type β-lactamases, which rendered many β-lactam-inhibitor combinations ineffective. researchgate.net This critical challenge necessitated a paradigm shift in inhibitor design, moving away from the traditional β-lactam scaffold towards entirely new chemical frameworks. The goal was to identify novel pharmacophores that could evade existing resistance mechanisms while still effectively neutralizing a broad spectrum of β-lactamases. acs.org

This quest for innovation led to the exploration of several non-β-lactam chemical classes. Among the most promising were the diazabicyclooctanes (DBOs). tandfonline.com The concept underpinning the DBO scaffold originated from research suggesting that these structures could acylate nucleophilic enzymes in a manner analogous to β-lactams, but with a different and potentially more robust mechanism of action. tandfonline.com Avibactam (B1665839) emerged as the pioneering example of this new class, being the first non-β-lactam β-lactamase inhibitor to achieve clinical use. researchgate.net Unlike its β-lactam-based predecessors, avibactam's inhibitory action is reversible, involving the formation of a covalent carbamoyl-enzyme complex that is slow to hydrolyze, effectively sequestering the enzyme. researchgate.netnih.gov This novel mechanism and its broad-spectrum activity against Class A, Class C, and some Class D β-lactamases marked a significant milestone in the fight against multidrug-resistant Gram-negative bacteria. researchgate.net

Structure-Activity Relationship (SAR) Studies of the Diazabicyclooctane (DBO) Scaffold

The development of avibactam and subsequent DBO-based inhibitors has been heavily guided by extensive structure-activity relationship (SAR) studies. These investigations have been crucial in identifying the key structural features necessary for potent β-lactamase inhibition and in optimizing the scaffold for a broader spectrum of activity.

The core of avibactam's activity lies in its unique diazabicyclooctane (DBO) ring system. This bicyclic structure serves as the foundational scaffold upon which the key pharmacophoric elements are arranged. Central to its mechanism is the cyclic urea (B33335) carbonyl, which reacts with the active site serine of the β-lactamase to form a stable, yet reversible, carbamoyl-enzyme complex. nih.gov

Two other structural motifs are critical for the inhibitory prowess of avibactam:

The C2-Carboxamide Side Chain: This group plays a vital role in the proper positioning of the inhibitor within the active site of the β-lactamase. It is believed to mimic the C6/C7 amido side chains of penicillins and cephalosporins, allowing for crucial interactions with conserved residues in the enzyme's active site. nih.gov

Crystallographic studies of avibactam and its derivatives complexed with various β-lactamases have provided atomic-level insights into these interactions, confirming the importance of these key pharmacophores. nih.gov

Building upon the foundational SAR of avibactam, medicinal chemists have explored various optimization strategies to enhance the potency and broaden the spectrum of DBO-based inhibitors. A primary focus of these efforts has been the modification of the C2 side chain. asm.org By introducing different substituents at this position, researchers have been able to modulate the inhibitory profile against different classes of β-lactamases.

For instance, the development of relebactam, another DBO inhibitor, involved the incorporation of a piperidine (B6355638) ring at the C2 position. asm.org This modification led to a distinct inhibitory profile and has been shown to be effective against a range of β-lactamases. nih.gov Similarly, other derivatives like nacubactam (B609398) and zidebactam (B611936) feature unique C2 side chains that confer specific inhibitory properties and, in some cases, direct antibacterial activity through the inhibition of penicillin-binding proteins (PBPs). nih.gov

Another optimization strategy has involved the exploration of different functional groups to replace the carboxamide at the C2 position. Studies on triazole-substituted DBOs have shown that while the triazole ring itself may not be optimal due to the loss of a key hydrogen bond, further functionalization of the triazole can partially restore inhibitory efficacy. researchgate.net These findings highlight the delicate balance of interactions required for potent inhibition and the potential for fine-tuning the DBO scaffold.

The following table summarizes the inhibitory activity of avibactam and some of its derivatives against key β-lactamases, illustrating the impact of structural modifications.

CompoundTarget EnzymeIC50 (nM)
AvibactamTEM-1 (Class A)8
AvibactamCTX-M-15 (Class A)5
AvibactamKPC-2 (Class A)4
AvibactamAmpC (Class C)2
RelebactamKPC-2 (Class A)9.5
RelebactamAmpC (Class C)7
NacubactamPBP20.12 (µg/mL)

Data sourced from various studies and presented for comparative purposes.

Research into Prodrug Strategies and Novel Derivatives of Avibactam, (+)-

A significant limitation of avibactam is its poor oral bioavailability, which restricts its administration to the intravenous route. biospace.com To overcome this hurdle, substantial research has been dedicated to the development of prodrugs that can be absorbed orally and then converted to the active avibactam in the body.

One of the most promising prodrugs is avibactam tomilopil (formerly ARX-1796). biospace.comguidetopharmacology.org This compound was designed by masking the charged sulfate (B86663) group of avibactam with a neopentyl ester. researchgate.net This modification renders the molecule more lipophilic, allowing it to be absorbed through the gastrointestinal tract. Once in the bloodstream, esterases cleave the prodrug moiety, releasing the active avibactam. researchgate.net This strategy has shown considerable success, with studies demonstrating high levels of oral absorption in animal models. biospace.com The development of an oral formulation of avibactam in combination with ceftibuten (B193870) is currently in clinical development for treating complicated urinary tract infections. nih.gov

Beyond prodrugs, the DBO scaffold of avibactam has served as a template for the creation of a new generation of β-lactamase inhibitors with enhanced or modified properties. These novel derivatives often feature alterations to the C2 side chain, leading to improved inhibitory profiles or additional mechanisms of action. tandfonline.com

Key examples of novel avibactam derivatives include:

Relebactam: This DBO features a piperidinyl-amino-carboxamide side chain at the C2 position. It exhibits a broad spectrum of activity against Class A and Class C β-lactamases. nih.gov

Nacubactam: Characterized by an aminoethoxy-substituted side chain, nacubactam not only inhibits Class A and C β-lactamases but also displays intrinsic antibacterial activity by targeting PBP2. nih.gov

Zidebactam: This derivative possesses an acyl hydrazide DBO structure and, like nacubactam, inhibits PBP2 in addition to its β-lactamase inhibitory activity. nih.gov

The exploration of sulfonylamidine-substituted derivatives at the C2 position has also yielded compounds with potent inhibitory activity, some of which have shown improved inhibition against certain bacterial strains compared to existing inhibitors. x-mol.net These ongoing research efforts underscore the versatility of the DBO scaffold and the potential for developing new and improved β-lactamase inhibitors to address the continuing challenge of antibiotic resistance.

Molecular Mechanism of Action of Avibactam, +

Characterization of Covalent and Reversible Inhibition

The inhibitory action of Avibactam (B1665839) involves a multi-step process that begins with the formation of a non-covalent Michaelis-Menten complex with the target β-lactamase. This is followed by the covalent acylation of the active site serine residue, forming a stable carbamoyl-enzyme complex. tandfonline.comchemrxiv.org Unlike traditional β-lactam-based inhibitors that undergo irreversible fragmentation, the Avibactam-enzyme complex can undergo deacylation through a recyclization process, regenerating the intact and active inhibitor. mdpi.complos.orgoup.com

Acylation Kinetics and Enzyme Interaction Dynamics

The acylation of the β-lactamase active site serine (Ser70 in the standard numbering scheme) by Avibactam is a rapid and efficient process. pnas.org The reaction proceeds through the nucleophilic attack of the serine hydroxyl group on the carbonyl carbon of Avibactam's urea (B33335) moiety, leading to the opening of the five-membered ring. tandfonline.comchemrxiv.org This forms a covalent carbamoyl (B1232498) linkage between the inhibitor and the enzyme. tandfonline.com

The efficiency of acylation, represented by the second-order rate constant (k₂/K), varies depending on the specific β-lactamase. For instance, the acylation efficiency is high for many class A enzymes like CTX-M-15 but can be significantly lower for certain class D enzymes. nih.gov Key active site residues play crucial roles in this process. For class A enzymes, Ser130 is proposed to act as a general base, facilitating the acylation process. asm.orgacs.org The interaction of Avibactam with the enzyme is stabilized by hydrogen bonds within the active site, including interactions with the oxyanion hole which stabilizes the transition state. plos.org

Deacylation and Recyclization Pathways of the Acyl-Enzyme Complex

A defining feature of Avibactam's mechanism is the reversibility of the covalent bond, allowing for the regeneration of the active inhibitor. mdpi.compnas.org This deacylation process occurs through an intramolecular cyclization reaction, where the nitrogen atom of the opened ring attacks the carbonyl carbon of the carbamoyl linkage, reforming the diazabicyclooctane ring and releasing the intact Avibactam molecule. plos.orgnih.gov

The rate of deacylation (k_off) is generally slow, contributing to the inhibitor's efficacy. pnas.org For example, the half-life for the recovery of TEM-1 enzyme activity from the Avibactam-inhibited state was observed to be approximately 16 minutes. pnas.org The stability of the acyl-enzyme complex and the rate of recyclization can differ between β-lactamase classes. For instance, recyclization is generally faster in class C enzymes compared to class A enzymes. nih.gov While recyclization is the primary deacylation pathway, a minor, slower hydrolytic pathway leading to the fragmentation of the Avibactam molecule has been observed, particularly with the KPC-2 enzyme. plos.orgnih.gov This hydrolytic route involves the loss of the sulfate (B86663) group from Avibactam. plos.org

Spectrum of Inhibition Against Ambler Class Serine β-Lactamases

Avibactam demonstrates a broad spectrum of activity, inhibiting class A, class C, and certain class D serine β-lactamases. tandfonline.comdrugbank.comseq.es This wide range of inhibition is a significant advantage over earlier β-lactamase inhibitors, which are primarily active against class A enzymes. tandfonline.com

Efficacy Against Class A β-Lactamases (e.g., KPC, CTX-M, SHV)

Avibactam is a potent inhibitor of many clinically significant class A β-lactamases. This includes extended-spectrum β-lactamases (ESBLs) such as CTX-M and SHV variants, as well as carbapenemases like Klebsiella pneumoniae carbapenemase (KPC). nih.govseq.esnih.gov The efficiency of inhibition against these enzymes is generally high. nih.govconicet.gov.ar For example, the acylation efficiency (k₂/K) for CTX-M-15 is reported to be in the range of 1.0 x 10⁵ M⁻¹s⁻¹. nih.gov While highly effective against many variants, certain mutations, such as the S130G substitution in SHV-1, can significantly reduce Avibactam's inhibitory activity. asm.org

Table 1: Kinetic Parameters of Avibactam Inhibition against Class A β-Lactamases

Enzyme Type k₂/K (M⁻¹s⁻¹) k_off (s⁻¹) Reference
CTX-M-15 ESBL 1.0 x 10⁵ 1.5 x 10⁻⁴ nih.govnih.gov
KPC-2 Carbapenemase 1.2 x 10⁴ 1.4 x 10⁻⁴ nih.gov
SHV-1 Penicillinase 6.03 x 10⁴ - asm.org

This table is interactive. Click on the headers to sort.

Inhibition Profile Against Class C β-Lactamases (e.g., AmpC)

A key attribute of Avibactam is its potent inhibition of class C β-lactamases, such as the chromosomal AmpC enzymes found in organisms like Pseudomonas aeruginosa and Enterobacter cloacae. nih.govoup.commdpi.com This is a significant advancement, as these enzymes are not effectively inhibited by older inhibitors like clavulanic acid. tandfonline.com The mechanism of inhibition for class C enzymes also follows the covalent reversible pathway. nih.gov Structural studies of Avibactam bound to AmpC have provided detailed insights into the acylation and recyclization processes within this class. nih.gov While Avibactam itself does not induce the expression of the ampC gene, its ability to inhibit the AmpC enzyme is crucial for its clinical utility. tandfonline.commdpi.com However, some mutations in AmpC, like N346Y, have been shown to confer resistance to Avibactam. asm.org

Table 2: Kinetic Parameters of Avibactam Inhibition against Class C β-Lactamases

Enzyme Source Organism k₂/K (M⁻¹s⁻¹) k_off (s⁻¹) Reference
AmpC P. aeruginosa 2.6 x 10³ 2.3 x 10⁻³ nih.gov
AmpC E. cloacae 1.0 x 10⁴ 1.4 x 10⁻³ nih.gov

This table is interactive. Click on the headers to sort.

Activity Against Select Class D β-Lactamases (e.g., OXA-48, OXA-10)

Avibactam's activity against class D β-lactamases, also known as oxacillinases (OXA), is more variable. acs.orgmdpi.com It effectively inhibits OXA-48, a clinically important carbapenemase, but shows weak inhibition against others like OXA-10. nih.govmdpi.comasm.org The efficiency of acylation for OXA-48 is moderate, while for OXA-10 it is very low. nih.gov Structural analyses of Avibactam in complex with OXA-10 and OXA-48 have revealed the molecular basis for these differences in inhibitory activity. acs.org Despite the covalent bond formation, the deacylation rate for some OXA enzymes, like OXA-10, can be extremely slow, with a half-life of several days. nih.gov

Table 3: Kinetic Parameters of Avibactam Inhibition against Class D β-Lactamases

Enzyme Type k₂/K (M⁻¹s⁻¹) k_off (s⁻¹) Reference
OXA-48 Carbapenemase 1.4 x 10³ 1.9 x 10⁻⁵ nih.gov
OXA-10 Penicillinase 1.1 x 10¹ 1.5 x 10⁻⁶ nih.gov
OXA-23 Carbapenemase 3.0 x 10² - mdpi.com

This table is interactive. Click on the headers to sort.

Compound Name Table

Compound Name
Ampicillin
Avibactam, (+)-
Aztreonam (B1666516)
Cefoxitin
Ceftaroline fosamil
Ceftazidime (B193861)
Ceftolozane
Clavulanic acid
Meropenem
Nitrocefin
Piperacillin
Sulbactam
Tazobactam (B1681243)
Vaborbactam

Mechanisms of Non-Inhibition or Limited Activity Against Metallo-β-Lactamases (MBLs)

Avibactam, (+)-, a non-β-lactam β-lactamase inhibitor, demonstrates broad-spectrum activity against serine β-lactamases (SBLs) of Ambler classes A, C, and some D enzymes. tandfonline.commdpi.com However, its efficacy does not extend to class B metallo-β-lactamases (MBLs). mdpi.comfrontiersin.orgmjima.org This lack of activity is a critical factor in clinical resistance to antibiotic combinations such as ceftazidime/avibactam, particularly in pathogens that produce MBLs. frontiersin.orgmjima.org The fundamental reason for this disparity lies in the distinct catalytic mechanisms and active site structures of SBLs and MBLs.

The inhibitory action of avibactam against SBLs involves the covalent, reversible acylation of a key nucleophilic serine residue within the enzyme's active site. tandfonline.comnih.gov This forms a stable carbamoyl-enzyme complex that temporarily inactivates the enzyme. tandfonline.com In stark contrast, MBLs are zinc-dependent enzymes and lack this nucleophilic serine residue. mjima.orgasm.orgnih.gov Their catalytic mechanism relies on one or two zinc ions to polarize a water molecule, which then acts as the nucleophile to hydrolyze the β-lactam ring of antibiotics. asm.org

Due to this mechanistic difference, avibactam does not inhibit MBLs. asm.orgresearchgate.net Biophysical and biochemical studies have confirmed that avibactam binds only weakly to most tested MBLs, including representatives from all three major subfamilies (B1, B2, and B3). asm.orgresearchgate.net In some instances, rather than inhibiting the enzyme, avibactam can act as a very poor substrate. asm.org Certain MBLs, such as NDM-1 and VIM-4, have been observed to slowly hydrolyze avibactam. asm.org This hydrolysis occurs through a mechanism distinct from that seen with SBLs, involving the cleavage of one of its urea N-CO bonds, which can be followed by the loss of CO2. asm.orgresearchgate.net This slow turnover, while not efficient, further underscores the inability of avibactam to act as an inhibitor and explains why it fails to protect β-lactam antibiotics from degradation by MBL-producing pathogens. asm.org

Table 1: Interaction of Avibactam, (+)- with Representative Metallo-β-Lactamases (MBLs)

MBL Enzyme Subfamily Interaction with Avibactam, (+)- Finding Reference
BcII B1 Very weak binding, very low levels of hydrolysis Avibactam is not an inhibitor and is a very poor substrate. asm.org
NDM-1 B1 Weak binding, slow hydrolysis Avibactam undergoes slow hydrolysis of a urea N-CO bond. asm.org
SPM-1 B1 Weak binding, slow hydrolysis Hydrolysis is slow compared to typical β-lactamase substrates. asm.org
VIM-4 B1 Weak binding, slow hydrolysis More efficient hydrolysis observed compared to BcII, but still very slow. asm.org
CphA B2 Weak binding Binds weakly to the enzyme. asm.org
FEZ-1 B3 Weak binding Binds weakly to the enzyme. asm.org

Investigation of Ancillary Molecular Targets: Penicillin-Binding Proteins (PBPs) and L,D-Transpeptidases (Ldts)

Given the structural similarities between serine β-lactamases and penicillin-binding proteins (PBPs), research has been conducted to determine if avibactam possesses affinity for these essential bacterial enzymes involved in cell wall biosynthesis. asm.orgnih.gov Additionally, its effects on L,D-transpeptidases (Ldts), alternative cross-linking enzymes particularly important in certain bacteria like Mycobacterium tuberculosis, have been explored. asm.orgresearchgate.net

Penicillin-Binding Proteins (PBPs)

Studies have confirmed that avibactam can covalently bind to some bacterial PBPs, although this interaction is selective and generally displays lower affinity compared to traditional β-lactam antibiotics. asm.orgnih.gov This binding may contribute to the limited intrinsic antibacterial activity observed for avibactam against some bacterial species. nih.gov The binding affinity is typically measured by the concentration of the inhibitor required to reduce the binding of a fluorescent penicillin reporter molecule by 50% (IC50).

Avibactam demonstrates preferential binding to specific PBPs depending on the bacterial species. In Gram-negative bacteria such as Escherichia coli, Pseudomonas aeruginosa, and Haemophilus influenzae, the primary target is PBP2. asm.orgnih.gov Similarly, in the Gram-positive bacterium Staphylococcus aureus, avibactam also binds principally to PBP2. asm.orgnih.gov For Streptococcus pneumoniae, the main target is PBP3. asm.orgnih.govnih.gov In Klebsiella pneumoniae, avibactam also showed preferential binding to PBP2. drugbank.com Interestingly, in S. aureus, avibactam was found to enhance the labeling of PBP4 by a fluorescent penicillin, a phenomenon not observed with other PBPs. asm.orgnih.govnih.gov

Table 2: Binding Affinity (IC50) of Avibactam, (+)- for Penicillin-Binding Proteins (PBPs) in Various Bacteria

Bacterial Species PBP Target IC50 (µg/mL) Reference
Escherichia coli PBP2 0.92 asm.orgnih.govnih.gov
Pseudomonas aeruginosa PBP2 1.1 asm.orgnih.govnih.gov
Pseudomonas aeruginosa PBP3 Moderate Binding asm.org
Pseudomonas aeruginosa PBP4 3.1 mdpi.com
Haemophilus influenzae PBP2 3.0 asm.orgnih.govnih.gov
Staphylococcus aureus PBP2 51 asm.orgnih.govnih.gov
Staphylococcus aureus PBP3 Some Binding asm.orgnih.gov
Streptococcus pneumoniae PBP3 8.1 asm.orgnih.govnih.gov
Klebsiella pneumoniae PBP2 2 drugbank.com

L,D-Transpeptidases (Ldts)

L,D-transpeptidases are enzymes that catalyze the formation of 3→3 cross-links in the peptidoglycan cell wall, a pathway that is predominant in mycobacteria. asm.org These enzymes utilize a cysteine residue as their active site nucleophile, distinguishing them from the serine-based PBPs (D,D-transpeptidases). nih.gov Research has revealed that avibactam and other diazabicyclooctanes (DBOs) can inhibit Ldts. asm.orgresearchgate.netnih.gov

The mechanism of inhibition involves the S-carbamoylation of the active site cysteine residue of the Ldt by avibactam, forming a stable carbamoyl-enzyme complex. asm.orgresearchgate.netnih.govrcsb.orgpdbj.org This activity has been demonstrated in Ldts from Mycobacterium abscessus and Mycobacterium tuberculosis. asm.orgresearchgate.net Avibactam and its derivatives act as slow-binding inhibitors of these enzymes. researchgate.netnih.govpdbj.org This discovery has opened a new avenue for drug development, suggesting that optimizing the DBO scaffold for Ldt inhibition could lead to novel antibiotics specifically targeting mycobacterial species. researchgate.netnih.govrcsb.org

Table 3: Interaction of Avibactam, (+)- with L,D-Transpeptidases (Ldts)

Enzyme/Organism Interaction Type Mechanism Finding Reference
Ldts of Mycobacterium tuberculosis Inhibition Forms carbamoyl-enzyme complexes Avibactam has been shown to inhibit L,D-transpeptidation. asm.org
Ldts of Mycobacterium abscessus Inhibition Forms carbamoyl-enzyme complexes DBOs, including avibactam, can form carbamoyl-enzyme complexes with some Ldts. asm.org
Ldtfm (Enterococcus faecium) Inhibition S-carbamoylation DBOs act as slow-binding inhibitors. The crystal structure of the Ldtfm-avibactam carbamoyl enzyme has been resolved. rcsb.orgpdbj.org
Mycobacterial Ldts (general) Slow-binding inhibition S-carbamoylation of active site cysteine DBOs are potential leads for developing drugs selectively active on mycobacteria. researchgate.netnih.gov

Structural Biology of Avibactam, + Enzyme Complexes

High-Resolution X-Ray Crystallographic Analysis of Avibactam (B1665839), (+)-β-Lactamase Adducts

X-ray crystallography has provided atomic-level snapshots of Avibactam, (+) covalently bound to a range of clinically significant serine β-lactamases, including class A (e.g., CTX-M-15, KPC-2, SHV-1), class C (e.g., Pseudomonas aeruginosa AmpC), and class D (e.g., OXA-10, OXA-48) enzymes. plos.orgnih.govrcsb.orgacs.org These structural studies consistently reveal that Avibactam, (+) forms a carbamoyl-ester linkage with the catalytic serine residue (S70 in standard class A numbering) in the enzyme's active site. plos.orgtmc.edu

Upon binding, the six-membered ring of the diazabicyclooctane core typically adopts a stable "chair" conformation. plos.org This covalent adduct formation is the cornerstone of its inhibitory mechanism. tmc.edu Structural analyses of Avibactam, (+) in complex with various β-lactamases, such as CTX-M-14, SHV-1, and KPC-2, show that its binding does not induce major conformational changes in the active-site residues, suggesting the enzyme is already poised for carbamylation. tmc.edu However, in the case of Mycobacterium tuberculosis β-lactamase (BlaC), two distinct conformations of the bound Avibactam, (+) adduct were observed, indicating potential differences in inhibitor stabilization within the active site of this specific enzyme. nih.govacs.org

Key interactions within the binding pocket of a representative class A β-lactamase, CTX-M-15, show that at least 12 residues are within a 4 Å radius of the bound inhibitor, positioning them to influence binding affinity. oup.com The carbonyl oxygen of Avibactam, (+) sits (B43327) within the oxyanion hole, a critical feature of the β-lactamase active site, where it interacts with the backbone nitrogen atoms of residues S70 and T237 (in KPC-2). plos.org This interaction mimics the binding of the carbonyl group of β-lactam substrates. Alignment of structures reveals that the rigid binding mode of Avibactam, (+) is generally conserved across class A, C, and D enzymes. oup.com Any variability in inhibition efficacy is often attributed to subtle changes in structural loops near the binding pocket or direct alterations in the residues that interact with the inhibitor. oup.com

Beyond the covalent bond, the stability of the Avibactam, (+)-enzyme complex is significantly enhanced by a network of non-covalent interactions, primarily hydrogen bonds. These interactions anchor the inhibitor firmly in the active site. oup.com

The sulfate (B86663) moiety of Avibactam, (+) plays a crucial role in its orientation and stabilization. In the KPC-2-Avibactam complex, this sulfate group forms hydrogen bonds with the side chains of S130, T235, and T237, as well as the main chain oxygen of T235. plos.org The carboxamide group of the inhibitor also contributes to this network, forming a hydrogen bond with the side chain of Asn132 in KPC-2 and CTX-M-15. plos.orgresearchgate.net Furthermore, residues such as K234 and T235 make strong hydrogen bonds that help stabilize the complex. oup.com This extensive hydrogen-bonding network is a key reason for the high affinity and potent inhibitory activity of Avibactam, (+). tandfonline.com While the core interactions are conserved, some differences are observed between enzymes; for instance, Avibactam, (+) forms a hydrogen bond with S130 in KPC-2 but not in SHV-1, which may contribute to differing kinetic constants of inhibition. plos.org

Avibactam MoietyInteracting Enzyme Residue (Example from KPC-2)Type of Interaction
Carbamoyl (B1232498) LinkageS70Covalent Bond
Carbonyl OxygenBackbone N of S70 & T237 (Oxyanion Hole)Hydrogen Bond
Amide GroupN132Hydrogen Bond
Sulfate GroupS130, T235, T237Hydrogen Bond

Application of Nuclear Magnetic Resonance (NMR) Spectroscopy for Mechanistic Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy has been a powerful tool for probing the mechanism of Avibactam, (+) inhibition, particularly its reversibility. Early studies proposed that Avibactam, (+) acted as an irreversible inhibitor. However, detailed kinetic and spectroscopic analyses revealed a unique reversible covalent mechanism. pnas.org

Using a combination of ¹H NMR and mass spectrometry, researchers demonstrated that after a prolonged incubation of Avibactam, (+) with the TEM-1 β-lactamase, the intact inhibitor could be recovered. pnas.org This was in stark contrast to β-lactam-based inhibitors like tazobactam (B1681243), which are hydrolyzed and degraded by the enzyme. pnas.org The data confirmed that the deacylation process does not involve hydrolysis of the Avibactam, (+) structure but rather a recyclization that regenerates the original, active compound. pnas.orgnih.gov This reversible nature is a defining feature of Avibactam's mechanism. tandfonline.com NMR has also been employed to study the interplay between Avibactam, (+) binding and the necessary carbamylation of a key lysine (B10760008) residue in OXA-type carbapenemases, revealing that the lysine carbamylation is reversible even after the enzyme has reacted with Avibactam, (+). researchgate.net Additionally, NMR has been used to determine the pKa values of active site residues like Lys73, providing deeper insight into the proton transfer mechanisms during catalysis and inhibition. pnas.org

Definitive Roles of Conserved Active Site Residues in this compoundBinding and Inhibition (e.g., S70, S130, K73)

The interaction between Avibactam, (+) and β-lactamases is critically dependent on a set of highly conserved residues within the enzyme's active site. Structural and mutagenesis studies have pinpointed the specific roles of several key amino acids. oup.comresearchgate.net

Serine 70 (S70): This is the primary catalytic nucleophile in class A β-lactamases. researchgate.net Its hydroxyl group performs the initial nucleophilic attack on the amide bond of Avibactam, (+), leading to the opening of its five-membered ring and the formation of a stable, covalent carbamoyl-enzyme adduct. plos.org This acylation step effectively inactivates the enzyme. tmc.edu Beyond its catalytic role, studies with acylation-deficient mutants (S70A or S70C) of BlaC from M. tuberculosis have shown that S70 is also crucial for increasing the enzyme's binding affinity for the inhibitor in the initial, non-covalent pre-acylation state. nih.govscilit.com

Serine 130 (S130): This residue plays a multifaceted role in the inhibition mechanism. It is postulated to act as a general acid/base. researchgate.netasm.org During the acylation (carbamylation) reaction, the γ-hydroxyl group of S130 is thought to donate a proton to the N6 nitrogen of Avibactam, (+) as the ring opens. researchgate.net Conversely, during deacylation (recyclization), S130 is proposed to act as a general base, activating the process that leads to the regeneration of the intact inhibitor. researchgate.net The importance of this residue is highlighted by mutagenesis studies; for example, an S130G substitution in SHV-1 dramatically reduces the enzyme's susceptibility to Avibactam, (+) inhibition, requiring a ~1,700-fold higher concentration of the inhibitor to achieve full inhibition compared to the wild-type enzyme. nih.gov

Lysine 73 (K73): The precise role of K73 has been a subject of some debate, but it is considered essential for catalysis. plos.org One proposed role is to act as a general base, deprotonating S70 to prime it for nucleophilic attack. plos.org It is also believed to assist S130 during the deacylation/decarbamylation process. plos.orgresearchgate.net The positioning of K73 relative to other active site residues like S130 and E166 can vary between different β-lactamases and can influence the rate of acylation by Avibactam, (+). asm.org

ResidueProposed Role in Avibactam InhibitionSupporting Evidence
S70Forms covalent carbamoyl bond; enhances pre-acylation binding affinity.X-ray crystallography shows covalent adduct; S70 mutants show reduced binding. plos.orgnih.gov
S130Acts as general acid in acylation (protonates Avibactam N6); acts as general base in deacylation (recyclization).Kinetic analysis of S130G mutants shows significantly impaired inhibition. asm.orgnih.gov
K73Acts as general base to deprotonate S70 for attack; assists in deacylation.Structural studies and molecular modeling suggest a role in proton shuttling. plos.orgresearchgate.net

Computational Chemistry and Molecular Modeling Studies of Avibactam, +

Molecular Docking and Dynamics Simulations of Enzyme-Inhibitor Interactions

Computational approaches, particularly molecular docking and molecular dynamics (MD) simulations, are pivotal in understanding the interactions between Avibactam (B1665839), (+)- and β-lactamase enzymes at an atomic level. These methods provide detailed insights into the binding mechanisms that are complementary to experimental techniques.

Molecular docking studies have been instrumental in predicting how avibactam orients itself within the active site of various β-lactamases. For instance, in the KPC-2 enzyme, a β-lactamase from a resistant strain of Klebsiella pneumoniae, docking simulations revealed that avibactam has a binding energy of -6.7 kcal/mol. researchgate.net These simulations showed the formation of seven hydrogen bonds with key amino acid residues, including Ser69, Thr236, Thr234, and Asn131. researchgate.net The interaction with the catalytic serine residue is a critical step, initiating a covalent bond that forms the acyl-enzyme complex. This covalent linkage is a hallmark of avibactam's inhibitory action.

Building on these static models, molecular dynamics simulations offer a dynamic view of the enzyme-inhibitor complex. These simulations, which can span from picoseconds to microseconds, reveal the stability of the complex and the flexibility of the interacting components. nih.govdiva-portal.org For example, MD simulations of avibactam with SHV-1, another type of β-lactamase, have been used to assess the stability of the formed complex. nih.gov Such simulations have also been employed to study the effects of mutations on avibactam binding. nih.gov

Enzyme TargetKey Interacting ResiduesPredicted Binding Energy (kcal/mol)
KPC-2Ser69, Thr234, Thr236, Asn131-6.7 researchgate.net
SHV-1S130Not specified

Quantum Mechanics/Molecular Mechanics (QM/MM) Approaches to Elucidate Reaction Mechanisms

To delve deeper into the chemical reactions of avibactam inhibition, researchers utilize hybrid quantum mechanics/molecular mechanics (QM/MM) methods. capes.gov.brnih.govresearchgate.net These sophisticated simulations treat the reactive core of the system with high-accuracy quantum mechanics, while the surrounding protein and solvent are handled by more computationally efficient molecular mechanics. capes.gov.brnih.govresearchgate.net

QM/MM simulations have been crucial in mapping out the entire reaction pathway, from the initial binding to the formation of the covalent acyl-enzyme intermediate and its subsequent, much slower, breakdown. capes.gov.brnih.gov For the interaction between avibactam and the TEM-1 β-lactamase, QM/MM studies have provided a detailed picture of the molecular steps involved in forming the covalent adduct. capes.gov.brnih.gov These simulations have supported a mechanism where the deprotonation of Ser70, assisted by a water molecule and Glu166, is the rate-limiting step. capes.gov.brnih.gov The predicted activation energy from these models is in good agreement with experimental kinetic data. capes.gov.brnih.gov

Furthermore, these studies have highlighted the important roles of other residues, such as Lys73, in assisting the deprotonation of Ser70 and Ser130. capes.gov.brnih.gov QM/MM approaches have also been applied to understand the release of avibactam from the CTX-M-15 enzyme, showing that it follows a stepwise mechanism. nih.govnih.gov The first stage involves the formation of a tetrahedral intermediate, followed by the cleavage of the bond between Ser70 and avibactam, a process mediated by Lys73. nih.gov

Enzyme TargetMethodKey Findings
TEM-1QM/MM MetadynamicsThe rate-determining step is the water-assisted deprotonation of Ser70 by Glu166. capes.gov.brnih.gov
CTX-M-15QM/MMThe release of avibactam is a stepwise mechanism involving a tetrahedral intermediate. nih.govnih.gov
OXA-24QM/MMDeacylation occurs in two stages, with the first having a high activation barrier of 24 kcal/mol. acs.org

In Silico Screening and Design of Novel Avibactam, (+)-Like Inhibitors

The detailed structural and mechanistic knowledge gleaned from studying avibactam has spurred the use of in silico methods for designing and discovering new β-lactamase inhibitors. nih.govmdpi.com These computational strategies aim to identify novel chemical structures that retain the key inhibitory features of avibactam while potentially offering improved characteristics.

One prominent approach is structure-based virtual screening, where large libraries of chemical compounds are computationally docked into the active site of a target β-lactamase. acs.orgals-journal.com For instance, a library of natural compounds from the ZINC database was screened against the CTX-M-15 protein, leading to the identification of five promising compounds with strong binding energies, some even higher than that of avibactam. als-journal.com These hits were found to interact with critical catalytic residues like Ser70 and Ser130. als-journal.com

Another powerful technique is fragment-based drug design, where small chemical fragments are computationally placed into the enzyme's active site to identify optimal binding interactions. These fragments can then be elaborated or linked together to create more potent and novel inhibitors. This approach, along with other computational methods like nanotechnology-based strategies, is enhancing the development of new antimicrobial agents. mdpi.com These in silico methods not only accelerate the discovery process but also allow for a more rational design of inhibitors with desired properties. iosrjournals.org

Predictive Modeling of Resistance Mechanisms and Mutational Effects on Binding Affinity

A significant challenge in antimicrobial therapy is the emergence of resistance. Computational modeling is a powerful tool for predicting and understanding how mutations in β-lactamase enzymes can lead to resistance against avibactam.

Molecular dynamics simulations and free energy calculations can be used to investigate the impact of specific mutations on inhibitor binding. For example, a study on an Enterobacter mori strain that developed resistance to an aztreonam-avibactam combination identified an Arg244Gly substitution in the SHV-12 β-lactamase. nih.govresearchgate.net Molecular modeling demonstrated that this mutation hindered the binding of avibactam, as reflected by a less favorable binding energy (changing from -5.24 to -4.32 kcal/mol) and a significantly increased inhibition constant (Ki). nih.govresearchgate.net This substitution disrupts a salt bridge that is important for avibactam binding. nih.govresearchgate.net

Similarly, mutations in the Ω-loop of the KPC-2 enzyme, such as the D179Y substitution, are known to contribute to ceftazidime-avibactam resistance. researchgate.netasm.org Protein structure analysis has shown that mutations like A172T and D179Y in KPC variants can directly affect the binding affinity of avibactam. asm.org Kinetic studies on the KPC-190 variant, which has mutations in the Ω-loop, showed a markedly higher IC50 value for avibactam (0.13 μM) compared to the wild-type KPC-2 (0.014 μM), indicating a significant reduction in binding affinity. frontiersin.org These predictive models are invaluable for anticipating resistance trends and for guiding the design of next-generation inhibitors that can overcome these mutational effects.

EnzymeMutationPredicted Effect on Avibactam Binding
SHV-12Arg244GlyHindered binding, less favorable binding energy. nih.govresearchgate.net
KPC-2D179YReduced binding affinity. researchgate.net
KPC-189A172T, D179YDirect adverse effect on binding affinity. asm.org
KPC-190Ω-loop mutationsSignificantly reduced binding affinity (higher IC50). frontiersin.org

Molecular Basis of Resistance to Avibactam, + Mediated Inhibition

β-Lactamase Mutations Conferring Reduced Susceptibility

Mutations in the genes encoding β-lactamases are a principal driver of resistance to avibactam (B1665839). These mutations can alter the enzyme's structure, affecting both its ability to be inhibited by avibactam and its catalytic activity against β-lactam substrates.

Specific amino acid substitutions within various β-lactamase enzymes have been identified as conferring resistance to avibactam. These mutations often occur in or near the active site, particularly within the Ω-loop, a structurally important region for substrate binding and catalysis. emjreviews.comresearchgate.net

In Klebsiella pneumoniae carbapenemase (KPC) enzymes, several key mutations have been documented. The D179Y substitution in KPC-2 and KPC-3 is one of the most frequently reported mutations associated with ceftazidime-avibactam resistance. exlibrisgroup.com.cnnih.govnih.gov This substitution, along with others like V240G and the double mutation D179Y/T243M in KPC-3, has been shown to decrease the inhibitory potency of avibactam. exlibrisgroup.com.cnacs.org For instance, enzyme kinetic studies have demonstrated that while some mutations, like V240G, may only slightly alter the inhibition kinetics, others, such as D179Y, can significantly reduce avibactam's effectiveness. acs.org One study found that the KPC-190 variant, with mutations in the Ω-loop, exhibited a 9-fold higher IC50 for avibactam compared to the wild-type KPC-2. frontiersin.org Similarly, the KPC-41 variant showed a fourfold higher inhibition constant (Ki) for avibactam. researchgate.net

Mutations are not limited to KPC enzymes. In CTX-M β-lactamases, the most widespread extended-spectrum β-lactamases, resistance to ceftazidime-avibactam often requires multiple mutations. asm.org For example, the combination of L169Q and S130G substitutions in CTX-M-15 resulted in an enzyme that was only partially inhibited by very high concentrations of avibactam, while retaining its ability to hydrolyze ceftazidime (B193861). asm.org The P170S and T264I substitutions in CTX-M-14 have also been linked to reduced susceptibility. nih.govoup.com

In AmpC β-lactamases, mutations like N346Y in CMY-2 variants have been shown to be a major driver of ceftazidime-avibactam resistance by rejecting the primary binding of avibactam. asm.org Deletions in the Ω-loop of AmpC can also impact avibactam's inhibitory activity. nih.gov In SHV β-lactamases, the S130G substitution is associated with significant resistance to avibactam, drastically reducing the enzyme's inactivation rate. asm.org

These mutations often lead to a trade-off, where resistance to ceftazidime-avibactam is gained at the cost of decreased activity against other β-lactams, such as carbapenems. exlibrisgroup.com.cnnih.gov

Table 1: Impact of β-Lactamase Mutations on Avibactam Inhibition Kinetics

β-LactamaseMutation(s)Change in Avibactam InhibitionEffect on Ceftazidime HydrolysisReference(s)
KPC-3D179YReduced potencyDecreased kcat, greatly reduced KM acs.org
KPC-3V240GNo significant changeIncreased kcat acs.org
KPC-3D179Y/T243MReduced potencyGreatly decreased kcat and KM acs.org
KPC-190Ω-loop mutations9-fold higher IC50Decreased Kcat/Km frontiersin.org
KPC-41Not specified4-fold higher KiRetained partial carbapenemase activity researchgate.net
CTX-M-15L169Q, S130GPartially inhibited at high concentrationsRetained activity with decreased kcat and Km asm.org
CTX-M-14P170S, T264IImpaired susceptibilityAugmented hydrolytic activity oup.com
CMY-2 variantN346YRejects primary bindingAugments hydrolysis asm.org
SHV-1S130G~1,700-fold higher concentration needed for inhibitionNot specified asm.org

The amino acid substitutions that confer resistance to avibactam do so by inducing structural changes in the β-lactamase enzyme, which in turn affect the binding of the inhibitor. The binding of avibactam to serine β-lactamases is a covalent process, and its efficacy relies on a conserved binding mode across different enzyme classes. oup.comacs.org

Mutations in the Ω-loop of KPC enzymes, such as D179Y, are particularly impactful. emjreviews.comexlibrisgroup.com.cn This loop is crucial for substrate binding and catalysis, and substitutions within it can alter the active site's conformation, thereby reducing avibactam's binding affinity. researchgate.net For example, in the KPC-2:avibactam complex, the inhibitor forms hydrogen bonds with key residues like S130, which may not occur in other enzymes like SHV-1, potentially explaining differences in inhibition kinetics. plos.org The S130G mutation in SHV-1 removes a hydroxyl group that is important for the carbamylation of the enzyme by avibactam, thus slowing down the inhibition process. asm.org

In AmpC β-lactamases, the N346 residue directly interacts with the sulfate (B86663) group of avibactam. The N346Y substitution in CMY-185 creates steric hindrance that prevents avibactam from binding effectively. asm.org This substitution also leads to a significant structural change, including the rotation of the Y346 side chain, which disrupts the H-10 helix structure and enhances the enzyme's ability to hydrolyze oxyimino-cephalosporins like ceftazidime. asm.org Similarly, deletions in the Ω-loop of AmpC, which forms part of the avibactam-binding pocket, can reduce the enzyme's susceptibility to inhibition. nih.govoup.com

Structural analyses of various class A β-lactamases have shown that while the key residues for avibactam binding are generally well-conserved, variations in structural loops near the binding pocket can impact inhibition. oup.comnih.gov For instance, differences in the Ω-loop of PER enzymes can affect how well avibactam protects β-lactams from hydrolysis. nih.gov

Roles of Efflux Pump Overexpression and Outer Membrane Porin Alterations

Besides enzymatic resistance, changes in the bacterial outer membrane, specifically the overexpression of efflux pumps and alterations or loss of outer membrane porins, play a significant role in reduced susceptibility to avibactam. nih.gov These mechanisms function by limiting the intracellular concentration of the antibiotic and inhibitor.

In Klebsiella pneumoniae, mutations in the OmpK35 and OmpK36 porin genes have been shown to significantly increase the minimum inhibitory concentration (MIC) of ceftazidime-avibactam. nih.govdovepress.com The loss of these porins restricts the entry of avibactam into the periplasmic space where the β-lactamases reside. dovepress.comnih.gov Studies have indicated that OmpF (OmpK35) and OmpC (OmpK36) are not the primary routes for avibactam entry in E. coli and K. pneumoniae, but they do play a role in its diffusion across the outer membrane of Enterobacter aerogenes. nih.gov

Efflux pump overexpression is another key mechanism. In P. aeruginosa, increased activity of the MexAB-OprM system, often due to mutations in its repressor gene nalD, has been associated with ceftazidime-avibactam resistance. frontiersin.org Similarly, mutations in mexT, a regulator of the MexEF-OprN system, and mexZ, a repressor of the MexXY operon, have been observed in resistant isolates. frontiersin.org While efflux pumps alone may not be the sole cause of resistance in Enterobacterales, their overexpression can contribute to reduced susceptibility, especially when combined with other mechanisms. nih.gov

Characterization of Co-occurring Multiple Resistance Mechanisms

Resistance to ceftazidime-avibactam is often not the result of a single mechanism but rather the interplay of multiple resistance determinants. The combination of β-lactamase mutations, porin loss, and efflux pump overexpression can lead to high levels of resistance.

In K. pneumoniae, the combination of OmpK35/36 porin deficiency with increased expression of blaKPC and enhanced efflux activity has been shown to result in an eight-fold increase in the MIC of ceftazidime-avibactam. tandfonline.com Similarly, the development of resistance in a KPC-3-producing K. pneumoniae strain was linked to an increased copy number of the blaKPC gene along with the disruption of OmpK35 and OmpK36. mdpi.com In P. aeruginosa, the co-occurrence of OprD porin loss and elevated AmpC expression can significantly increase the MIC. nih.gov

The presence of multiple β-lactamase enzymes can also contribute to resistance. For example, isolates harboring both OXA-48 and metallo-β-lactamases (MBLs) like NDM are often resistant to ceftazidime-avibactam, as avibactam does not inhibit MBLs. ijcasereportsandimages.comnih.gov The combination of aztreonam (B1666516) with ceftazidime-avibactam has been proposed as a therapeutic option for infections caused by MBL-producing bacteria that also express other serine β-lactamases, as avibactam can protect aztreonam from degradation by the latter. mdpi.comxiahepublishing.comfrontiersin.org

In Vitro Selection of Resistance and Subsequent Molecular Characterization Studies

In vitro studies involving the serial passage of bacteria in the presence of increasing concentrations of ceftazidime-avibactam have been instrumental in understanding the evolutionary pathways to resistance. These studies have successfully selected for resistant mutants and allowed for their subsequent molecular characterization.

For instance, in vitro selection experiments with KPC-producing Enterobacter cloacae and K. pneumoniae have readily selected for mutants with increased MICs, often due to mutations in the blaKPC gene. asm.org Similarly, when OXA-48-like-expressing K. pneumoniae were exposed to ceftazidime-avibactam, resistant mutants emerged with modifications in proteins related to efflux, outer membrane permeability, and stress response pathways. mdpi.com

In P. aeruginosa, in vitro selection has led to the isolation of resistant variants with deletions of various sizes in the Ω-loop region of the AmpC enzyme. oup.comoup.com Biochemical characterization of these mutant enzymes revealed that they were less effectively inhibited by avibactam and exhibited increased hydrolysis of ceftazidime. oup.com

These in vitro evolution studies have confirmed that mutations in β-lactamase genes are a primary mechanism of resistance. tandfonline.comtandfonline.com They have also highlighted the ability of bacteria to develop high levels of resistance through a stepwise accumulation of mutations. emjreviews.comasm.org

Preclinical Mechanistic Studies and in Vitro / in Vivo Research Models

In Vitro Mechanistic Potentiation Studies

In vitro studies have been fundamental in demonstrating the ability of avibactam (B1665839) to inhibit key β-lactamase enzymes and restore the antimicrobial activity of partner antibiotics. Avibactam displays a broad spectrum of inhibitory activity against Ambler class A, class C, and some class D serine β-lactamases. asm.orgnih.govasm.org

The combination of avibactam with ceftazidime (B193861) leads to a significant reduction in the minimum inhibitory concentrations (MICs) of ceftazidime against a wide array of β-lactamase-producing pathogens. researchgate.netasm.orgnih.gov The addition of a fixed concentration of avibactam (typically 4 µg/mL) substantially lowers ceftazidime MICs for Enterobacteriaceae and Pseudomonas aeruginosa isolates that produce extended-spectrum β-lactamases (ESBLs), Klebsiella pneumoniae carbapenemases (KPCs), and AmpC enzymes. researchgate.netasm.orgnih.gov

Time-kill kinetic assays have consistently demonstrated the bactericidal nature of the ceftazidime-avibactam combination. researchgate.netnih.govnih.gov For a majority of Enterobacteriaceae isolates, exposure to ceftazidime-avibactam results in a rapid and significant reduction in bacterial viability, often achieving a ≥3-log10 decrease in colony-forming units (CFU)/mL within the first 6 hours. researchgate.netasm.orgnih.govmjima.org Similarly, against susceptible P. aeruginosa isolates, a ≥2-log10 reduction in CFU/mL has been observed within the same timeframe. nih.gov The bactericidal activity is further confirmed by minimum bactericidal concentration (MBC) to MIC ratios, which are typically ≤4 for susceptible isolates. researchgate.netnih.gov While regrowth has been noted for some isolates at the 24-hour time point in these assays, the initial potent killing effect is a key characteristic of the combination's activity. researchgate.netasm.org

Table 1: Impact of Avibactam on Ceftazidime MICs against β-Lactamase-Producing Isolates This table provides a representative summary of data found in the cited literature.

OrganismResistance MechanismCeftazidime MIC (µg/mL)Ceftazidime-Avibactam (4 µg/mL) MIC (µg/mL)Reference
K. pneumoniaeESBL (CTX-M-15)>2561 asm.org
K. pneumoniaeKPC-3641 asm.org
E. coliAmpC>2560.25 asm.org
P. aeruginosaAmpC Overproducer324 asm.org
E. cloacaeESBL + AmpC>2562 asm.org

A significant area of preclinical research has focused on the synergistic potential of avibactam, in combination with ceftazidime, alongside aztreonam (B1666516). This strategy targets infections caused by Enterobacterales producing metallo-β-lactamases (MBLs). frontiersin.orgmjima.org While avibactam does not inhibit MBLs, aztreonam is a unique β-lactam that remains stable against hydrolysis by these enzymes. nih.govjlabphy.org However, the clinical utility of aztreonam is often compromised by the co-production of serine-β-lactamases (e.g., ESBLs, AmpC, KPC) that can hydrolyze it. mjima.orgjlabphy.org

The combination of ceftazidime-avibactam and aztreonam provides a powerful synergistic effect. In this regimen, avibactam inhibits the co-produced serine-β-lactamases, thereby protecting aztreonam from degradation and restoring its potent activity against the MBL-producing pathogen. mjima.orgjlabphy.org Numerous in vitro studies have confirmed this mechanistic synergy, demonstrating potent activity against MBL-producing Enterobacterales. frontiersin.orgasm.org Synergy testing methods, including double-disc synergy tests and gradient strip methods, have shown synergy rates approaching 100% for aztreonam-resistant, MBL-producing isolates. mjima.orgnih.govmjima.org

Table 2: Synergy of Aztreonam and Ceftazidime-Avibactam against MBL-Producing Enterobacterales This table summarizes findings on the synergistic activity from the cited literature.

Organism (MBL-type)Number of Isolates TestedAztreonam MIC Range (µg/mL)Aztreonam-Ceftazidime/Avibactam Synergy RateReference
Enterobacterales (NDM, IMP)2116 to >25686% (18/21) showed MIC reduction to ≤4 µg/mL asm.org
Enterobacterales (MBL)43 (Aztreonam-Resistant)>8100% mjima.orgmjima.org
K. pneumoniae (MBL)88.9%Not SpecifiedSynergy observed jlabphy.org
E. coli (MBL)65.2%Not SpecifiedSynergy observed jlabphy.org

To further combat multidrug-resistant (MDR) pathogens, particularly P. aeruginosa, research has explored combining ceftazidime-avibactam with non-β-lactam antibiotics like fosfomycin (B1673569). oup.comnih.gov This combination employs a mechanism-based approach, targeting multiple critical bacterial pathways simultaneously. nih.gov Ceftazidime inhibits penicillin-binding protein 3 (PBP3), avibactam neutralizes β-lactamases like the Pseudomonas-derived cephalosporinase (B13388198) (PDC), and fosfomycin blocks MurA, an enzyme essential for the initial steps of cell wall synthesis. nih.gov

In vitro checkerboard analyses have confirmed a synergistic relationship between ceftazidime-avibactam and fosfomycin against MDR P. aeruginosa. oup.comnih.gov A key finding from this combinatorial research is the mitigation of resistance development. The frequency of resistance mutations emerging to fosfomycin was significantly lower when it was co-administered with ceftazidime-avibactam compared to fosfomycin monotherapy. oup.comresearchgate.net This triple-action approach has been shown to be superior to the individual components in reducing bacterial loads in preclinical models. oup.comnih.gov

Application of Dynamic In Vitro Infection Models (e.g., Hollow Fiber Models)

Dynamic in vitro infection models, most notably the hollow fiber infection model (HFIM), have been instrumental in understanding the pharmacokinetic/pharmacodynamic (PK/PD) relationships that govern the efficacy of avibactam. asm.orgvenatorx.comasm.org These models simulate human-like drug concentration-time profiles, allowing for a detailed investigation of bacterial killing and the potential for resistance emergence over time. nih.gov

Through HFIM studies, the critical PK/PD index for avibactam has been identified as the percentage of the dosing interval during which the free-drug concentration remains above a threshold concentration (%fT > CT). asm.org A threshold concentration of 1 mg/L for avibactam was determined to be sufficient for restoring ceftazidime's activity against a variety of pathogens expressing different β-lactamases. asm.org The HFIM has been employed to evaluate ceftazidime-avibactam against challenging pathogens like KPC-producing K. pneumoniae and to delineate the drug exposures necessary to suppress resistance. asm.orgnih.gov These models have also highlighted the potential for rapid resistance emergence under suboptimal exposures. venatorx.com Furthermore, the HFIM has been used to validate the synergistic potential of combinations, such as ceftazidime-avibactam plus fosfomycin, demonstrating enhanced bacterial killing and suppression of resistance at clinically achievable concentrations. asm.org

In Vivo Mechanistic Efficacy Evaluations in Animal Models of Infection (e.g., Murine Septicemia)

The promising in vitro activity of avibactam combinations has been validated in various in vivo animal models of infection, including murine septicemia, thigh, and pneumonia models. tandfonline.comasm.org The murine septicemia model, in particular, has been crucial for demonstrating the efficacy of ceftazidime-avibactam against systemic infections caused by ceftazidime-resistant Enterobacteriaceae. asm.orgasm.orgnih.gov These studies confirm that the potent in vitro activity of the combination translates effectively to a live infection model, showing a significant survival benefit. asm.orgasm.org

A primary outcome of in vivo studies is the clear demonstration of avibactam's ability to restore the efficacy of its partner β-lactam against resistant pathogens. fda.gov In murine septicemia models using ceftazidime-resistant, β-lactamase-producing Enterobacteriaceae (harboring enzymes like TEM, SHV, CTX-M, and AmpC), the addition of avibactam dramatically reduced the 50% effective dose (ED50) of ceftazidime required to protect the animals. asm.orgasm.orgnih.gov For instance, against resistant strains where the ceftazidime ED50 was >90 mg/kg, the combination with avibactam lowered the ED50 to a range of <5 to 65 mg/kg. asm.orgasm.orgnih.gov

This restoration of activity has also been demonstrated for combination therapies. In a neutropenic murine thigh infection model challenged with an MBL-producing K. pneumoniae, the addition of aztreonam to ceftazidime-avibactam resulted in a nearly 4-log10 CFU reduction compared to ceftazidime-avibactam alone, confirming the in vivo synergy of this triple combination. asm.org Similarly, in a murine infection model with MDR P. aeruginosa, the ceftazidime-avibactam-fosfomycin combination was superior to either drug alone, significantly reducing the bacterial burden by several logs compared to controls. oup.comnih.gov

Table 3: Restoration of Ceftazidime Efficacy by Avibactam in a Murine Septicemia Model Data compiled from cited studies demonstrating the reduction in the 50% Effective Dose (ED50).

Organismβ-Lactamase TypeCeftazidime ED50 (mg/kg)Ceftazidime-Avibactam ED50 (mg/kg of Ceftazidime component)Reference
E. coliCTX-M-15>9027 asm.orgasm.org
E. coliAmpC>902 asm.orgasm.org
K. pneumoniaeSHV-5>9023 asm.orgasm.org
K. pneumoniaeCTX-M-15>9018 asm.orgasm.org
E. cloacaeAmpC>9065 asm.orgasm.org

Assessment of Avibactam, (+)-Activity Against Genetically Engineered Resistant Pathogen Subsets

Preclinical evaluation of β-lactamase inhibitors heavily relies on the use of genetically engineered microbial strains. These research models provide a controlled and precise method for dissecting the specific activity of an inhibitor against a known resistance mechanism, absent the confounding variables present in multidrug-resistant clinical isolates. By introducing specific resistance genes into susceptible host bacteria, researchers can create pathogen subsets that express a single, well-defined resistance mechanism. This approach has been fundamental in characterizing the inhibitory spectrum and potency of Avibactam, (+)-.

Studies utilize various genetic techniques, including plasmid transformation and in-frame gene deletion or mutation, to construct these specialized strains. asm.org For instance, a susceptible strain of Pseudomonas aeruginosa or Klebsiella pneumoniae can be transformed with a plasmid carrying a gene for a specific β-lactamase, such as a Klebsiella pneumoniae carbapenemase (KPC) or an OXA-type carbapenemase. asm.orgmdpi.com Comparing the minimum inhibitory concentration (MIC) of a β-lactam antibiotic with and without avibactam against this engineered strain, versus the original susceptible parent strain, allows for a quantitative assessment of avibactam's ability to overcome that specific enzyme.

Activity Against Strains Engineered with Serine β-Lactamases

Avibactam has demonstrated potent, broad-spectrum inhibitory activity against Ambler class A, class C, and some class D serine β-lactamases. researchgate.netnih.gov Genetically engineered strains have been crucial in quantifying this activity.

When avibactam is added to ceftazidime, a dramatic reduction in the MIC is observed for strains engineered to produce class A and C β-lactamases. nih.gov In studies using well-characterized strains of Enterobacteriaceae and P. aeruginosa engineered to produce enzymes like AmpC (class C), various extended-spectrum β-lactamases (ESBLs, class A), and KPC enzymes (class A), the addition of avibactam resulted in MIC reductions ranging from 4-fold to over 1000-fold. nih.gov Similarly, research employing a strategic system of genetically engineered P. aeruginosa strains confirmed that avibactam restores the activity of ceftazidime against strains producing the KPC-2 enzyme. asm.org The combination of ceftazidime-avibactam is also effective against pathogens producing OXA-48 (class D), a key resistance determinant in Enterobacterales. sajid.co.za

Bacterial SpeciesParent StrainEngineered Resistance MechanismCeftazidime MIC (µg/mL)Ceftazidime-Avibactam MIC (µg/mL)Fold Reduction in MICReference
K. pneumoniaeSusceptibleKPC-2 Producer1281128 nih.gov
P. aeruginosaSusceptibleAmpC Overproducer>2564>64 nih.gov
E. coliSusceptibleESBL (TEM-10) Producer>2560.25>1024 nih.gov
K. pneumoniaeSusceptibleOXA-48 Producer32132 mdpi.com

Impact of Specific Mutations on Avibactam Activity

While avibactam is a potent inhibitor, the emergence of resistance to ceftazidime-avibactam has been observed, often linked to specific mutations in the target β-lactamases. Genetically engineered strains and in vitro evolution studies, where bacteria are serially exposed to the drug, have been instrumental in identifying these resistance pathways.

A primary mechanism of resistance involves mutations within the Ω-loop of KPC enzymes. mdpi.com For example, the substitution of an aspartic acid residue with tyrosine at position 179 (D179Y) in KPC-2 or KPC-3 enzymes (resulting in variants like KPC-33 and KPC-31, respectively) has been shown to reduce the inhibitory efficacy of avibactam while maintaining the enzyme's ability to hydrolyze ceftazidime. mdpi.comtandfonline.com In vitro induction assays simulating clinical exposure have successfully generated these and other KPC variants, confirming that resistance can arise through point mutations in the blaKPC gene. tandfonline.comnih.gov

Resistance can also emerge through non-enzymatic mechanisms. Whole-genome sequencing of K. pneumoniae strains that developed resistance to ceftazidime-avibactam in vitro revealed mutations in genes associated with efflux pumps (e.g., acrB, acrD) and outer membrane permeability, specifically the loss or modification of the OmpK36 porin. mdpi.com These findings highlight that while avibactam effectively neutralizes many β-lactamases, alterations in drug influx and efflux can also contribute to clinically significant resistance.

Bacterial SpeciesOriginal EnzymeGenetic Modification / VariantEffect on Ceftazidime-Avibactam MIC (µg/mL)Mechanism of ResistanceReference
K. pneumoniaeKPC-2D179Y mutation (KPC-33)Increase from ≤0.5/4 to >64/4Reduced avibactam binding/inhibition mdpi.com
K. pneumoniaeOXA-48Mutations in OmpK36 porinIncrease from 1 to 64Reduced drug permeability mdpi.com
K. pneumoniaeOXA-48Mutations in efflux regulators (e.g., AcrB)Increase from 0.5 to 16Increased drug efflux mdpi.com
K. pneumoniaeKPC-2Multiple mutations (e.g., blaKPC-25, blaKPC-127)Increase from susceptible to resistantAltered KPC enzyme structure tandfonline.com

Future Research Directions and Unexplored Potential of Avibactam, +

Rational Design and Synthesis of Avibactam (B1665839), (+)-Analogs with Enhanced Spectrum or Potency

The chemical scaffold of Avibactam, a diazabicyclo[3.2.1]octane (DBO), offers a versatile platform for the rational design and synthesis of new analogs with improved properties. tandfonline.comnih.gov Research is actively focused on modifying the core structure to enhance its spectrum of activity, particularly against β-lactamases that are currently not well-inhibited by Avibactam, and to increase its intrinsic antibacterial potency.

One approach involves the synthesis of derivatives with different substituents on the DBO ring. For example, researchers have synthesized Avibactam derivatives with sulfonyl amidine moieties at the C-2 position of the diazabicyclooctane ring. nih.gov Another strategy explores the effects of charged side chain substitutions on the carbamoyl (B1232498) group. nih.gov The synthesis of an azido (B1232118) derivative of the DBO scaffold allows for functionalization via Huisgen-Sharpless cycloaddition, creating novel amoxicillin-DBO combinations that have shown activity against Mycobacterium tuberculosis and M. abscessus. researchgate.net These studies indicate that the triazole ring formed in this reaction is compatible with drug penetration. researchgate.net

The goal of these synthetic efforts is to create next-generation inhibitors that can overcome emerging resistance and potentially possess intrinsic antibacterial activity. researchgate.net The development of orally bioavailable prodrugs of Avibactam is also a significant area of research, aiming to provide more convenient treatment options outside of intravenous administration. acs.org

Table 1: Research on Avibactam Analogs

Research FocusSynthetic ApproachGoalKey Findings/Potential
Enhanced SpectrumSynthesis of amidine-substituted derivatives at the C-2 position. nih.govTo improve inhibitory action against various β-lactamases.New derivatives with potential for broader activity against resistant bacterial strains. nih.gov
Improved PotencyAddition of a piperidine (B6355638) ring to the carbamoyl moiety (e.g., Relebactam). nih.govTo test the effects of charged side chain substitutions.Led to the development of Relebactam with potent activity against KPC-producing Enterobacteriaceae and AmpC-producing P. aeruginosa. nih.gov
Novel CombinationsCreation of an azido derivative for functionalization via click chemistry. researchgate.netTo generate new combinations with existing antibiotics.Amoxicillin-DBO combinations showed activity against mycobacteria. researchgate.net
Oral BioavailabilityDesign of novel prodrugs of the sulfate-containing Avibactam. acs.orgTo develop an orally administered form of Avibactam.Successful synthesis and testing of the first orally bioavailable DBO inhibitor since clavulanic acid. acs.org

Strategies for Overcoming Metallo-β-Lactamase (MBL) Resistance Through Avibactam, (+)-Modifications or Novel Combinations

A significant limitation of Avibactam is its lack of activity against Ambler class B metallo-β-lactamases (MBLs), which utilize zinc ions for catalysis and are not inhibited by serine-β-lactamase inhibitors. pharmacytimes.comasm.orgnih.gov MBLs are an increasing cause of carbapenem (B1253116) resistance in Gram-negative bacteria. pfizer.com Overcoming this challenge is a critical area of future research, with two primary strategies being pursued: modification of the Avibactam scaffold and the use of novel combination therapies.

Biochemical and biophysical studies have shown that Avibactam binds only weakly to MBLs and is not an inhibitor; in some cases, it can be slowly hydrolyzed by these enzymes. asm.orgnih.govasm.org This has prompted research into developing DBO-based inhibitors that are either resistant to MBL-catalyzed hydrolysis or are dual-action inhibitors of both serine-β-lactamases (SBLs) and MBLs. asm.orgasm.org

The most promising current strategy involves combining Avibactam with an MBL-stable β-lactam, most notably aztreonam (B1666516). pfizer.comnih.govresearchgate.net Aztreonam, a monobactam, is resistant to hydrolysis by MBLs but is degraded by other β-lactamases like ESBLs and AmpC, which are often co-produced in MBL-harboring bacteria. pfizer.comfrontiersin.org Avibactam inhibits these co-produced serine-β-lactamases, thereby protecting aztreonam and restoring its activity against these multidrug-resistant organisms. pfizer.comresearchgate.netoup.commjima.org The combination of aztreonam-avibactam (ATM-AVI) has shown efficacy in treating serious infections caused by MBL-producing Gram-negative bacteria in phase 3 clinical trials. pfizer.comnih.gov

Other combination strategies have also been explored. The triple combination of meropenem, Avibactam, and a novel MBL inhibitor (indole-2-carboxylate 58) has demonstrated a wider spectrum of activity against various carbapenemase-producers compared to dual combinations. ox.ac.uk

Table 2: Strategies Against Metallo-β-Lactamases (MBLs)

StrategyApproachMechanism of ActionStatus/Outcome
Novel Combinations Aztreonam-Avibactam (ATM-AVI)Avibactam inhibits co-produced Class A, C, and D β-lactamases, protecting MBL-stable aztreonam from degradation. pfizer.comfrontiersin.orgmjima.orgPositive results in Phase 3 clinical trials (REVISIT and ASSEMBLE) for treating infections caused by MBL-producing bacteria. pfizer.comnih.gov
Ceftazidime-Avibactam + AztreonamAvibactam in the combination inhibits serine-β-lactamases, restoring aztreonam's activity against MBL-producers. nih.govresearchgate.netasm.orgSynergistic effects observed in vitro and in case reports, reducing MICs for MBL-producing isolates. researchgate.netasm.org
Meropenem + Avibactam + MBL inhibitor (InC58)A triple combination targeting SBLs (with Avibactam) and MBLs (with InC58) to protect the carbapenem. ox.ac.ukExtended spectrum of activity against isolates producing both SBLs and MBLs in vitro. ox.ac.uk
Avibactam Modification Development of dual-action SBL and MBL inhibitorsModifying the DBO scaffold to interact with the zinc-containing active site of MBLs while retaining SBL inhibition. asm.orgasm.orgA key area for future research, with the goal of creating a single inhibitor active against all four Ambler classes of β-lactamases. asm.org

Comprehensive Elucidation of Additional Molecular Targets Beyond β-Lactamases

While Avibactam is primarily known as a β-lactamase inhibitor, research has revealed that it can also interact with other bacterial targets, most notably Penicillin-Binding Proteins (PBPs). tandfonline.comasm.org PBPs are the essential enzymes responsible for the synthesis of the bacterial cell wall and are the primary targets of β-lactam antibiotics. The ability of Avibactam to bind to PBPs suggests it may possess weak intrinsic antibacterial activity and opens avenues for developing new derivatives with enhanced PBP affinity. asm.org

Studies using competitive binding assays with a fluorescent penicillin have shown that Avibactam can covalently bind to specific PBPs in various bacteria. asm.org

In Escherichia coli and Haemophilus influenzae, the primary target is PBP2.

In Pseudomonas aeruginosa, Avibactam binds to PBP2 and PBP3.

In Staphylococcus aureus, it targets PBP2 and to some extent PBP3.

In Streptococcus pneumoniae, PBP3 is the predominant target.

The binding of Avibactam to PBP4 in P. aeruginosa has been linked to the induction of ampC expression, which encodes the AmpC β-lactamase. mdpi.com This highlights the complex interplay between Avibactam's different molecular targets. The identification of these PBP targets could enable the development of new DBO-based compounds with improved antibacterial properties or new combination therapies that act on multiple PBPs. asm.org Further research is needed to fully characterize the kinetics and clinical relevance of these off-target interactions. nih.gov

Application of Advanced High-Resolution Techniques for Deeper Mechanistic Understanding

A profound understanding of Avibactam's mechanism of action at an atomic level is crucial for designing more effective inhibitors. Advanced high-resolution techniques, including X-ray crystallography, cryo-electron microscopy (cryo-EM), and computational modeling, have been instrumental in elucidating the intricate details of Avibactam's interaction with β-lactamases. nih.govpnas.orgacs.org

High-resolution crystal structures of Avibactam in complex with various β-lactamases, such as CTX-M-15, AmpC, OXA-10, and OXA-48, have provided invaluable insights. nih.govacs.orgnih.gov These structures reveal that Avibactam forms a covalent bond with the catalytic serine residue in the enzyme's active site. tandfonline.comnih.gov Ultra-high-resolution structures (e.g., 0.83 Å for CTX-M-14 and 1.1 Å for CTX-M-15) have allowed for the visualization of hydrogen atoms and the protonation states of key catalytic residues, such as Lys73 and Glu166. pnas.orgnih.gov This level of detail has shed light on the reversible nature of Avibactam's inhibition, where the inhibitor can be released intact (recyclization), a key difference from irreversible inhibitors like clavulanic acid. tandfonline.comnih.gov

Computational studies, such as Quantum Mechanics/Molecular Mechanics (QM/MM) and Molecular Dynamics (MD) simulations, complement these experimental techniques. researchgate.netchemrxiv.org They help to model the entire reaction pathway, including acylation and deacylation, and to understand factors contributing to the slow deacylation that makes Avibactam an effective inhibitor. chemrxiv.org These computational approaches can also predict how specific mutations in the β-lactamase active site might confer resistance to Avibactam. researchgate.net

Table 3: High-Resolution Techniques in Avibactam Research

TechniqueApplicationKey Insights Gained
X-ray Crystallography Determining the 3D structure of Avibactam bound to β-lactamases (e.g., CTX-M-15, AmpC, OXA-48). nih.govacs.orgnih.govRevealed the covalent binding to the catalytic serine, the conformation of the bound inhibitor, and the key amino acid interactions responsible for its broad-spectrum activity. nih.govnih.gov
Ultra-High-Resolution Crystallography Visualizing protonation states of active site residues in the CTX-M-14/Avibactam complex. pnas.orgProvided a deeper understanding of the proton transfer mechanism during catalysis and the factors favoring reversible recyclization over hydrolysis. pnas.org
Nuclear Magnetic Resonance (NMR) Spectroscopy Probing the pKa of active site residues and studying Avibactam's weak binding to MBLs. asm.orgpnas.orgConfirmed changes in residue protonation states upon inhibitor binding and characterized the weak interaction with MBLs. asm.orgpnas.org
Computational Modeling (MD, QM/MM) Simulating the binding and reaction mechanism of Avibactam with β-lactamases. researchgate.netchemrxiv.orgElucidated the reaction energetics, the stability of the acyl-enzyme intermediate, and the molecular basis for slow deacylation. chemrxiv.org
Mass Spectrometry Analyzing the kinetics of acylation and deacylation, and identifying reaction intermediates. nih.govConfirmed the formation of the covalent acyl-enzyme complex and tracked its stability over time. nih.gov

The Role of this compoundResearch in Understanding β-Lactamase Evolution and Bacterial Adaptation Mechanisms

The introduction of Avibactam into clinical practice has provided a unique tool to study the evolutionary adaptability of β-lactamases and the broader mechanisms of bacterial resistance. By exerting a new selective pressure, Avibactam drives the emergence of resistance, and studying these resistant mutants reveals the genetic and biochemical pathways bacteria exploit to survive. nih.govnih.gov

Research into Avibactam resistance has identified several key mechanisms:

Target Modification: Mutations in the genes encoding β-lactamases (e.g., blaKPC, blaCTX-M, blaAmpC) can lead to amino acid substitutions that reduce Avibactam's binding affinity or inhibitory activity. nih.govmdpi.com For instance, the S130G substitution in the SHV-1 β-lactamase confers significant resistance to Avibactam. asm.org Studying these mutations provides insight into the structural and functional constraints of the enzyme's active site. nih.govasm.org

Gene Hyperexpression: Bacteria can develop resistance by overproducing the target β-lactamase, effectively titrating out the inhibitor. nih.govaliyuncs.com

Reduced Permeability: Mutations in genes for outer membrane porins (e.g., OmpK35, OmpK36 in K. pneumoniae) can decrease the influx of Avibactam into the bacterial cell, thereby reducing its effective concentration at the target. mdpi.com

Efflux Pump Overexpression: Increased activity of efflux pumps can actively transport Avibactam out of the cell, another common adaptation mechanism. mdpi.comaliyuncs.com

Laboratory evolution experiments, where bacteria are exposed to gradually increasing concentrations of Avibactam, allow scientists to observe these adaptive processes in real-time. universiteitleiden.nlbiorxiv.org These studies can reveal evolutionary trade-offs; for example, a mutation conferring resistance to one inhibitor might increase susceptibility to another, highlighting potential avenues for combination therapies. universiteitleiden.nl The comprehensive analysis of Avibactam-resistant clinical isolates using multi-omics approaches (genomics, transcriptomics, proteomics) provides a holistic view of the complex and often strain-specific adaptations that lead to clinical treatment failure. biorxiv.org This knowledge is crucial not only for optimizing the use of Avibactam but also for anticipating future resistance trends and guiding the development of next-generation antibiotics. aliyuncs.comxiahepublishing.com

常见问题

Q. What are the key considerations when designing in vitro experiments to assess (+)-avibactam's β-lactamase inhibition efficacy?

Methodological Answer:

  • Control Groups : Include β-lactamase-producing strains with and without avibactam to isolate its inhibitory effects. Use reference inhibitors (e.g., clavulanic acid) for comparative analysis .
  • Enzyme Kinetics : Measure inhibition constants (Ki) via spectrophotometric assays tracking nitrocefin hydrolysis rates. Include time-dependent inactivation studies to characterize irreversible binding .
  • MIC Testing : Pair avibactam with β-lactams (e.g., ceftazidime) at fixed concentrations (typically 4 mg/L) against resistant isolates. Follow CLSI/EUCAST guidelines for reproducibility .

Q. How should researchers address variability in MIC values when testing avibactam combinations against multidrug-resistant pathogens?

Methodological Answer:

  • Standardize Inoculum : Use 1–5 × 10<sup>5</sup> CFU/mL to minimize inoculum effect variability.
  • Statistical Analysis : Apply non-linear regression models to quantify MIC distributions. Report MIC50/MIC90 alongside interquartile ranges for clinical isolates (e.g., Klebsiella pneumoniae carbapenemase producers) .
  • Quality Controls : Include ATCC reference strains in each assay batch to validate technical consistency .

Q. What methodologies are recommended for validating (+)-avibactam's stability under different physiological conditions?

Methodological Answer:

  • pH Stability : Incubate avibactam in buffers (pH 4–8) at 37°C for 24–72 hours. Quantify degradation via HPLC-UV with a C18 column (retention time: ~8.2 min) .
  • Plasma Stability : Use human plasma spiked with avibactam (10–100 µg/mL). Centrifuge samples at 4°C and analyze supernatant with LC-MS/MS to assess protein binding .
  • Data Reporting : Include degradation curves and half-life calculations in supplementary materials, adhering to journal guidelines for raw data archiving .

Advanced Research Questions

Q. What experimental approaches are optimal for studying avibactam's synergy with β-lactams against carbapenemase-producing Enterobacteriaceae (CPE)?

Methodological Answer:

  • Chequerboard Assays : Test avibactam + β-lactam combinations in a 2D matrix. Use fractional inhibitory concentration indices (FICI ≤0.5 indicates synergy). Optimize concentration ranges based on EC50 values (e.g., avibactam at 0.25–8 mg/L) .

  • Time-Kill Studies : Evaluate bactericidal activity over 24–48 hours with static/concentration-dependent dosing. Report ≥3-log10 CFU reduction as synergy .
    Example Data Table:

    Combination (mg/L)0 h CFU/mL24 h CFU/mLSynergy Classification
    Ceftazidime 8 + Avibactam 41×10<sup>6</sup>2×10<sup>2</sup>Synergistic
    Meropenem 2 + Avibactam 41×10<sup>6</sup>1×10<sup>5</sup>Additive

Q. How can pharmacokinetic/pharmacodynamic (PK/PD) modeling optimize avibactam dosing regimens?

Methodological Answer:

  • Hollow-Fiber Models : Simulate human PK profiles (e.g., 2.5 g q8h infusion) to assess time above threshold concentrations. Measure bacterial regrowth and resistance emergence over 7–10 days .
  • Monte Carlo Simulations : Integrate protein binding, renal clearance, and MIC distributions to calculate target attainment rates (e.g., ≥90% probability of fT > MIC) .
  • Validation : Compare model predictions with clinical trial outcomes (e.g., Phase III cUTI studies) to refine dosing .

Q. What strategies mitigate resistance development during prolonged avibactam exposure in biofilm models?

Methodological Answer:

  • Biofilm Assays : Use Calgary biofilm devices or microtiter plates with 48–72-hour maturation. Expose biofilms to avibactam at sub-inhibitory concentrations (e.g., 0.5×MIC) for 10–14 days .
  • Genomic Analysis : Perform whole-genome sequencing on persister isolates to identify mutations in bla genes or porin regulators (e.g., ompK35/36) .
  • Combination Therapy : Pair avibactam with efflux pump inhibitors (e.g., PAβN) to reduce adaptive resistance .

Q. How should researchers analyze contradictory data between in vitro efficacy and clinical outcomes for avibactam combinations?

Methodological Answer:

  • Confounding Variables : Adjust for host factors (e.g., immunocompromised status) and pharmacokinetic variability in clinical datasets .
  • In Vitro-In Vivo Correlation (IVIVC): Use translational models (e.g., murine thigh infection) to reconcile discrepancies. Compare PK/PD targets (e.g., AUC/MIC) across studies .
  • Expert Consultation : Engage microbiologists and pharmacometricians to evaluate methodological biases (e.g., inoculum size differences) .

Data Presentation Standards

  • Tables/Figures : Follow journal-specific guidelines (e.g., Roman numerals for tables, self-explanatory titles). Place raw data in appendices; highlight processed data in results .
  • Ethical Reporting : Disclose conflicts of interest and cite original studies for compound synthesis protocols .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Avibactam, (+)-
Reactant of Route 2
Reactant of Route 2
Avibactam, (+)-

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。